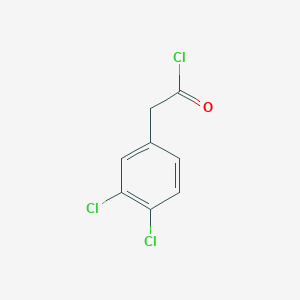

2-(3,4-Dichlorophenyl)acetyl chloride

Description

2-(3,4-Dichlorophenyl)acetyl chloride is an organochlorine compound featuring an acetyl chloride functional group attached to a 3,4-dichlorinated phenyl ring. This structure confers high reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of amides and esters for pharmaceutical and agrochemical applications . Its electron-withdrawing chlorine substituents enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution reactions. For example, it has been used to synthesize N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide under microwave-assisted conditions, achieving a 45% yield .

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJURHKDGQSBLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374192 | |

| Record name | 2-(3,4-dichlorophenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6831-55-6 | |

| Record name | 2-(3,4-dichlorophenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3,4-Dichlorophenyl)acetyl chloride can be synthesized through various methods. One common method involves the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is converted into the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)acetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3,4-dichlorophenylacetic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the conversion of carboxylic acids to acyl chlorides.

Oxalyl Chloride (COCl)2: Another reagent for the formation of acyl chlorides.

Lithium Aluminum Hydride (LiAlH4): A strong reducing agent for converting acyl chlorides to alcohols.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

3,4-Dichlorophenylacetic Acid: Formed by hydrolysis.

Scientific Research Applications

Medicinal Chemistry

2-(3,4-Dichlorophenyl)acetyl chloride serves as an important intermediate in the synthesis of pharmaceuticals. Its applications include:

- Synthesis of Antimalarial Compounds: Recent studies have shown that derivatives of this compound exhibit potent activity against Plasmodium falciparum, the malaria-causing parasite. For instance, certain analogs demonstrated IC50 values as low as 0.11 μM, indicating strong potential as therapeutic agents against malaria .

- Protein Kinase Inhibitors: The compound has been utilized in developing inhibitors for protein kinases, which are crucial in regulating various cellular processes. These inhibitors have shown promise in treating neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) by preventing phosphorylation of key proteins .

- Anticancer Activity: Novel thiazolidinone analogs synthesized using this compound have been evaluated for their anticancer properties. These compounds showed significant activity against various cancer cell lines .

Agrochemical Applications

In the agrochemical sector, this compound is employed to synthesize herbicides and fungicides:

- Herbicide Development: The compound acts as a precursor for creating herbicides that target specific plant growth pathways. Its derivatives have been tested for effectiveness in controlling weed species without harming crops .

- Fungicides: The synthesis of dichlorodiphenylene ether ketones from this compound has led to the development of effective agricultural bactericides .

Biochemical Research

In biochemical research, this compound is used for modifying biomolecules:

- Bioconjugation Techniques: It is employed to create acylated derivatives of proteins and peptides, allowing researchers to study biological interactions and pathways more effectively.

- Mechanistic Studies: The reactivity of this compound as an acylating agent facilitates investigations into enzyme mechanisms and substrate specificity .

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimalarial compounds | IC50 values as low as 0.11 μM against P. falciparum |

| Protein kinase inhibitors | Potential treatment for ALS | |

| Anticancer agents | Significant activity against cancer cell lines | |

| Agrochemicals | Herbicide synthesis | Effective control over specific weed species |

| Fungicide development | Development of agricultural bactericides | |

| Biochemical Research | Bioconjugation techniques | Enhanced study of biological interactions |

| Mechanistic studies | Insights into enzyme mechanisms |

Case Studies

-

Antimalarial Drug Development:

A study focused on synthesizing various analogs of this compound revealed that certain compounds significantly inhibited the growth of Plasmodium falciparum, showcasing the potential for developing new antimalarial drugs with improved efficacy and reduced toxicity . -

Protein Kinase Inhibitors:

Research involving the synthesis of N-benzothiazolyl-2-phenyl-acetamides demonstrated that these compounds could effectively inhibit TDP-43 phosphorylation in cellular models, suggesting their utility in treating neurodegenerative diseases . -

Agrochemical Innovations:

A novel synthetic route was developed for creating dichlorodiphenylene ether ketones from this compound, leading to enhanced efficiency and lower production costs for agricultural fungicides .

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)acetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

2-(4-Fluorophenyl)acetyl Chloride (CAS 459-04-1)

- Structural Difference : Replaces the 3,4-dichloro substituents with a single para-fluorine atom.

- Reactivity : Fluorine’s electron-withdrawing effect is weaker than chlorine, leading to reduced electrophilicity compared to 2-(3,4-dichlorophenyl)acetyl chloride.

- Applications : Primarily used in synthesizing fluorinated pharmaceuticals, such as kinase inhibitors .

Chloroacetyl Chloride (CAS 79-04-9)

- Structural Difference : Lacks an aromatic ring; consists of a chloro-substituted acetyl chloride.

- Reactivity : Less steric hindrance and lower molecular weight enhance volatility and reactivity in aliphatic substitutions.

- Hazard Profile : Higher acute toxicity (LC50 = 33 ppm in rats) due to its volatility and ability to release HCl upon hydrolysis .

Amide Derivatives

N-(1,3-Thiazol-2-yl)-2-(3,4-Dichlorophenyl)acetamide

- Synthesis: Reacted with 2-aminothiazole in THF under microwave irradiation, forming a stable amide bond. Crystallographic studies confirm planar geometry at the acetamide group .

- Bioactivity : The dichlorophenyl group enhances binding to hydrophobic pockets in enzyme targets, such as opioid receptors .

2-Amino-2-(3,4-Dichlorophenyl)acetic Acid Hydrochloride (CAS 1105679-25-1)

- Structural Difference: Substitutes the acetyl chloride with an amino-acetic acid group.

- Applications : Serves as a chiral building block for antidepressants and neuromodulators. The hydrochloride salt improves solubility for pharmacological formulations .

Esters and Other Derivatives

Methyl 2-(3,4-Dichlorophenyl)-2-(Methylamino)acetate Hydrochloride (CAS 1251922-87-8)

- Structural Difference: Replaces chloride with a methyl ester and methylamino group.

- Reactivity : The ester group undergoes hydrolysis more slowly than acetyl chloride, enabling controlled release in prodrug designs .

Key Research Findings

- Synthetic Efficiency : Microwave-assisted reactions with this compound reduce reaction times (e.g., 10 minutes for amidation vs. hours under conventional heating) .

- Hazard Comparison : Unlike 3,4-dichlorobenzyl chloride (CAS 102-47-6), which is a skin irritant, this compound poses inhalation hazards due to HCl release but is less volatile .

- Pharmacological Relevance : Derivatives like SR48968 (a saredutant precursor) exhibit high affinity for neurokinin receptors, attributed to the dichlorophenyl group’s lipophilicity and steric bulk .

Biological Activity

2-(3,4-Dichlorophenyl)acetyl chloride (CAS No. 6831-55-6) is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its electrophilic nature, which allows it to interact with various biomolecules, leading to significant biochemical and pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a dichlorophenyl group attached to an acetyl chloride moiety. Its molecular formula is , and it has been classified under various chemical categories due to its reactivity and potential applications in medicinal chemistry.

The biological activity of this compound primarily stems from its ability to act as an electrophile. This allows it to form covalent bonds with nucleophilic sites on enzymes and other biomolecules, potentially altering their activity. The compound has been shown to interact with several key enzymes involved in metabolic pathways, influencing cellular functions such as:

- Enzyme Inhibition : It can inhibit enzymes like acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter regulation.

- Cell Signaling Modulation : It may affect various signaling pathways by modifying protein interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae .

- Comparison with Antibiotics : Its potency was comparable to standard antibiotics like ceftriaxone, with inhibition zones measuring up to 30 mm against certain bacteria .

Anti-inflammatory Effects

The compound also possesses anti-inflammatory properties. It has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response:

- IC50 Values : Preliminary results indicated that certain derivatives of this compound suppressed COX activity with IC50 values similar to known anti-inflammatory drugs .

Anticancer Potential

There is emerging evidence supporting the anticancer activity of this compound:

- Cell Viability Studies : In studies involving MCF-7 breast cancer cells, treatment with the compound led to significant reductions in cell viability and alterations in cell cycle progression .

- Mechanisms of Action : The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Antibacterial Activity Study :

- Conducted on various bacterial strains.

- Results indicated a strong correlation between compound concentration and antibacterial efficacy.

- Table summarizing results:

Bacterial Strain MIC (µg/mL) Inhibition Zone (mm) E. faecalis 40 29 P. aeruginosa 50 24 S. typhi 45 30 K. pneumoniae 50 19 -

Anti-inflammatory Effects :

- Evaluated through COX enzyme inhibition assays.

- Results showed promising inhibitory effects compared to standard drugs.

-

Anticancer Activity :

- Investigated in vitro on MCF-7 cells.

- Findings indicated significant apoptosis induction and cell cycle arrest at specific phases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.